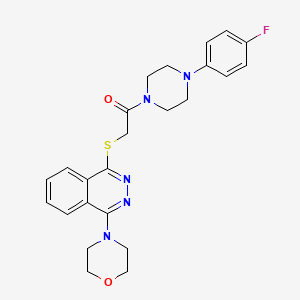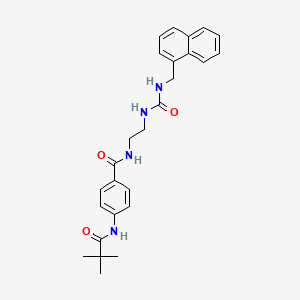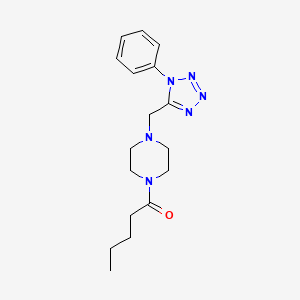
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Tetrazolylpiperazine involves the condensation of 1-(1H-imidazol-4-yl)-4-(4H-tetrazol-5-yl)benzene (L) with 1,4,5,8-naphthalenetetracarboxylic dianhydride (A). The reaction proceeds in an ethanol solution, resulting in the formation of the target compound. The reaction conditions, stoichiometry, and purification methods are crucial for obtaining high yields and purity .
Molecular Structure Analysis
Tetrazolylpiperazine’s crystal structure reveals a monoclinic arrangement with specific unit cell parameters. The asymmetric unit contains two main components, as shown in the crystallographic data. The fractional atomic coordinates and isotropic displacement parameters provide insights into the spatial arrangement of atoms within the crystal lattice. The compound’s molecular geometry influences its physical and chemical properties .
Chemical Reactions Analysis
Tetrazolylpiperazine can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and coordination with metal ions. Its tetrazole group serves as a versatile functional handle for further derivatization. Researchers have explored its reactivity in the context of drug design and material science .
Aplicaciones Científicas De Investigación
Anticancer Activity
A study highlighted the synthesis and crystal structure of a heterocyclic compound designed using related chemical strategies, which exhibited significant in vitro anticancer activities against human bone cancer cell lines. This research underscores the potential of structurally similar compounds in the development of anticancer therapeutics (Lv et al., 2019).
Serotonin Antagonist Activity
Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds with piperazine groups, showed potent serotonin (5-HT2) antagonist activity, suggesting applications in treating disorders related to the serotonin system (Watanabe et al., 1992).
Antimicrobial and Biofilm Inhibition
A novel series of compounds including 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine demonstrated remarkable antibacterial efficacies and biofilm inhibition activities, indicating potential applications in treating bacterial infections and targeting biofilm-associated bacteria (Mekky & Sanad, 2020).
Antidepressant and Anxiolytic Effects
A study on derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine revealed antidepressant activities and significant anxiolytic effects, suggesting the relevance of piperazine derivatives in developing treatments for depression and anxiety (Kumar et al., 2017).
Antimicrobial Studies
Research involving novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives found that some compounds exhibited excellent antibacterial and antifungal activities, highlighting the therapeutic potential of these derivatives in antimicrobial treatment (Rajkumar et al., 2014).
Propiedades
IUPAC Name |
1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-2-3-9-17(24)22-12-10-21(11-13-22)14-16-18-19-20-23(16)15-7-5-4-6-8-15/h4-8H,2-3,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZNPACNONPKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2725113.png)
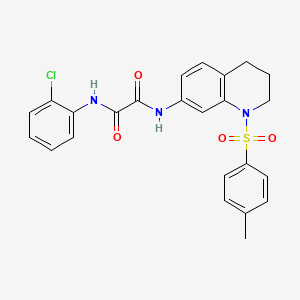
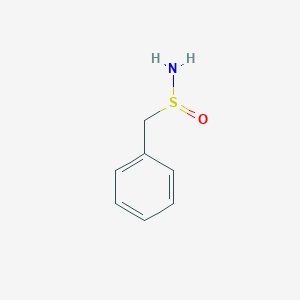
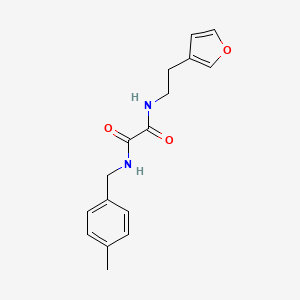
![N-benzyl-3-methyl-5-oxo-N-pyridin-2-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2725118.png)

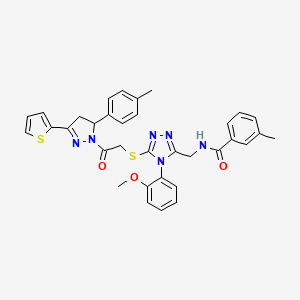
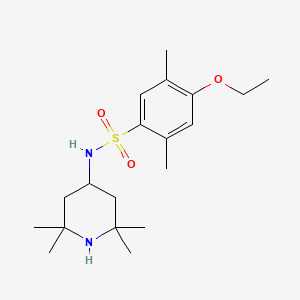

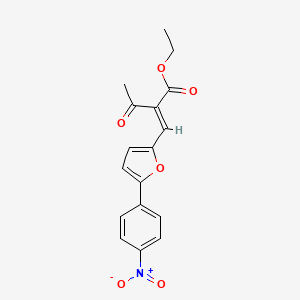
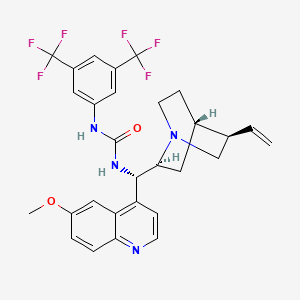
![1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2725131.png)
